An In-depth Technical Guide to 3,4-dihydro-2H-pyran-5-carboxamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3,4-dihydro-2H-pyran-5-carboxamide: Synthesis, Properties, and Potential Applications
Introduction: The Dihydropyran Scaffold in Modern Drug Discovery
The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1][2][3] Its inherent chemical features, including a conformationally restricted six-membered ring containing an oxygen atom and a reactive enol ether moiety, make it a versatile building block for the synthesis of complex molecular architectures.[4][5] Dihydropyran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][6][7] This has led to their investigation in the development of novel therapeutics for a range of diseases.[8][9]
This technical guide focuses on a specific, yet underexplored, derivative: 3,4-dihydro-2H-pyran-5-carboxamide . While its isomer, 3,4-dihydro-2H-pyran-4-carboxamide, has been synthesized and characterized, the 5-carboxamide remains a novel target with significant potential.[10] This guide will provide a comprehensive overview of its predicted chemical properties, a detailed, field-proven protocol for its synthesis from the commercially available 3,4-dihydro-2H-pyran-5-carboxylic acid, a discussion of its expected reactivity, and an exploration of its potential applications in drug discovery and development.
Physicochemical Properties: A Comparative Overview
Due to the limited availability of experimental data for 3,4-dihydro-2H-pyran-5-carboxamide, this section provides the known properties of its precursor, 3,4-dihydro-2H-pyran-5-carboxylic acid, and predicted properties for the target carboxamide. These predictions are based on the structural similarities to related compounds and general principles of organic chemistry.
Table 1: Physicochemical Properties of 3,4-dihydro-2H-pyran-5-carboxylic acid and Predicted Properties of 3,4-dihydro-2H-pyran-5-carboxamide
| Property | 3,4-dihydro-2H-pyran-5-carboxylic acid | 3,4-dihydro-2H-pyran-5-carboxamide (Predicted) |
| Molecular Formula | C₆H₈O₃ | C₆H₉NO₂ |
| Molecular Weight | 128.13 g/mol | 127.14 g/mol |
| Appearance | Solid | White to off-white solid |
| Melting Point | Not reported | Higher than the corresponding carboxylic acid |
| Boiling Point | Not reported | Significantly higher than the carboxylic acid |
| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water |
| CAS Number | 40915-37-5 | Not available |
Synthesis of 3,4-dihydro-2H-pyran-5-carboxamide: A Proposed Protocol
The most direct and reliable method for the synthesis of 3,4-dihydro-2H-pyran-5-carboxamide is the amidation of the corresponding carboxylic acid. Amide bond formation is a cornerstone of medicinal chemistry, and several robust coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions.[11][12] The following protocol utilizes the widely adopted and effective EDC/HOBt coupling system.[13][14][15]
Reaction Scheme: Amidation of 3,4-dihydro-2H-pyran-5-carboxylic acid
Caption: Proposed synthesis of 3,4-dihydro-2H-pyran-5-carboxamide.
Experimental Protocol: EDC/HOBt Mediated Amidation
Materials:
-
3,4-dihydro-2H-pyran-5-carboxylic acid (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[16]
-
Ammonium chloride (NH₄Cl) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and ammonium chloride (1.5 equiv).
-
Add anhydrous DMF to dissolve the solids (to a concentration of approximately 0.2 M).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the reaction mixture.
-
Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford the pure 3,4-dihydro-2H-pyran-5-carboxamide.
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid and the appearance of the product spot on TLC. The successful formation of the amide can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), with expected characteristic signals for the amide protons and carbonyl group.
Spectroscopic Characterization (Predicted)
The following table summarizes the predicted key spectroscopic features of 3,4-dihydro-2H-pyran-5-carboxamide, which are essential for its identification and characterization.
Table 2: Predicted Spectroscopic Data for 3,4-dihydro-2H-pyran-5-carboxamide
| Technique | Predicted Key Signals |
| ¹H NMR | Signals for the two amide protons (broad singlets), a singlet for the vinylic proton, and multiplets for the aliphatic protons of the dihydropyran ring. |
| ¹³C NMR | A signal for the amide carbonyl carbon, signals for the two olefinic carbons, and signals for the aliphatic carbons of the dihydropyran ring. |
| IR Spectroscopy | A strong absorption band for the amide C=O stretching vibration (around 1650-1680 cm⁻¹), and two bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (127.14 g/mol ). |
Chemical Reactivity of the 3,4-dihydro-2H-pyran Ring
The reactivity of the 3,4-dihydro-2H-pyran ring is primarily dictated by the electron-rich double bond, making it susceptible to electrophilic attack.[4][18] The presence of an electron-withdrawing carboxamide group at the 5-position is expected to influence this reactivity.
Electrophilic Addition
The vinyl ether moiety of the dihydropyran ring readily undergoes electrophilic addition.[4] In the presence of an acid catalyst, the double bond is protonated, leading to the formation of a resonance-stabilized oxocarbenium ion.[5] This intermediate is then attacked by a nucleophile.[19] The electron-withdrawing nature of the 5-carboxamide group may slightly deactivate the double bond towards electrophilic attack compared to the unsubstituted dihydropyran.
Caption: General mechanism of electrophilic addition to the dihydropyran ring.
Nucleophilic Attack
While the primary reactivity is electrophilic addition to the double bond, the dihydropyran ring can also be susceptible to nucleophilic attack, particularly at the carbonyl carbon of the carboxamide group. Additionally, under certain conditions, ring-opening reactions can occur.[20]
Potential Applications in Drug Development
The dihydropyran scaffold is a key component in a variety of biologically active compounds.[1][2][3] The introduction of a carboxamide group at the 5-position offers a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets, a crucial feature for drug-receptor binding.
-
Anticancer Agents: Numerous pyran-containing compounds have demonstrated significant anticancer activity.[7] The 3,4-dihydro-2H-pyran-5-carboxamide scaffold could be explored for the development of novel inhibitors of kinases or other enzymes involved in cancer cell proliferation.
-
Antimicrobial Agents: Dihydropyran derivatives have been reported to possess antibacterial and antifungal properties.[9] The carboxamide moiety could enhance these activities or provide a site for the attachment of other pharmacophores to create hybrid molecules with improved potency.
-
Antiviral and Anti-inflammatory Drugs: The dihydropyran ring is present in antiviral drugs like Zanamivir.[10] The unique electronic and steric properties of the 5-carboxamide derivative could be leveraged to design new antiviral or anti-inflammatory agents.
Safety Precautions
As with any chemical synthesis, appropriate safety measures must be taken. The following are key safety considerations for the proposed synthesis:
-
3,4-dihydro-2H-pyran-5-carboxylic acid: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
EDC·HCl: Causes skin and serious eye irritation. May cause respiratory irritation.[16][21][22][23]
-
HOBt: Flammable solid. Heating may cause an explosion.[10][17][24][25][26]
-
DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
DMF: A combustible liquid that is a known reproductive toxin.
All manipulations should be performed in a certified chemical fume hood. Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
3,4-dihydro-2H-pyran-5-carboxamide represents a novel and promising scaffold for the development of new chemical entities in drug discovery. While experimental data for this specific compound is currently lacking, this technical guide provides a robust and scientifically grounded framework for its synthesis and characterization. The proposed EDC/HOBt-mediated amidation of the readily available 3,4-dihydro-2H-pyran-5-carboxylic acid offers a clear and efficient route to this target molecule. The inherent biological potential of the dihydropyran ring system, coupled with the versatile functionality of the carboxamide group, makes 3,4-dihydro-2H-pyran-5-carboxamide a compelling candidate for further investigation by researchers and scientists in the pharmaceutical and life sciences industries.
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